molecular formula C12H13N7O2S B2476359 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1058232-02-2

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2476359
CAS No.: 1058232-02-2
M. Wt: 319.34
InChI Key: GXZDHWCMGZNJEI-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine family . This family of compounds is known for their various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates can react with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are also determined through these methods .


Chemical Reactions Analysis

In the synthesis process, compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine . A tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates previously unreported 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study explored the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidines, from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, examining their insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).

Antibacterial and Antimicrobial Activities

Research on purine analogues, including triazolo[4,3-a]pyrimidines, showed amplification effects of phleomycin against E. coli, highlighting a potential route for enhancing antibiotic efficacy through chemical modification of known compounds (Brown et al., 1978).

Potential Antiasthma Agents

A study identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors in the human basophil histamine release assay, indicating their potential as antiasthma agents. This research underscores the therapeutic possibilities of triazolo[1,5-c]pyrimidines in respiratory conditions (Medwid et al., 1990).

Anticancer Applications

New 3-heteroarylindoles were synthesized for evaluation as potential anticancer agents. Among these, compounds based on the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones structure were studied against the MCF-7 human breast carcinoma cell line, demonstrating the potential of such compounds in cancer therapy (Abdelhamid et al., 2016).

Tuberculostatic Activity

Compounds structurally analogous to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized and evaluated for their tuberculostatic activity. This research contributes to the ongoing search for new and effective treatments for tuberculosis (Titova et al., 2019).

Future Directions

The 1,2,3-triazolo[4,5-d]pyrimidine family of compounds has potential applications in medicinal chemistry . Future research could focus on exploring these applications further and developing new synthesis methods for these compounds.

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S/c1-3-19-11-10(16-18-19)12(14-6-13-11)22-5-9(20)15-8-4-7(2)21-17-8/h4,6H,3,5H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDHWCMGZNJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=NOC(=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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